Technical Whitepaper: N-(Hexacosanoyloxy)succinimide
Technical Whitepaper: N-(Hexacosanoyloxy)succinimide
Principles and Applications in Lipid-Antigen Synthesis and Bioconjugation
Executive Summary
N-(Hexacosanoyloxy)succinimide (also known as NHS-Hexacosanoate or C26-NHS ) is the N-hydroxysuccinimide (NHS) ester of hexacosanoic acid (cerotic acid, C26:0). It serves as a specialized, high-purity bioconjugation reagent designed to introduce a very long-chain fatty acid (VLCFA) tail onto primary amines.
Unlike standard palmitoylation (C16) or stearoylation (C18) reagents, the C26 chain confers extreme hydrophobicity and unique structural properties essential for specific biological interactions. Its primary and most critical application lies in the synthesis of
This guide details the physicochemical profile of N-(Hexacosanoyloxy)succinimide, its mechanistic action, and field-proven protocols for its use in organic synthesis and bioconjugation, addressing the specific solubility challenges posed by the C26 lipid chain.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]
The extreme hydrophobicity of the C26 chain dictates the handling and solvent choice for this reagent. It is effectively insoluble in aqueous buffers, requiring organic solvent systems for successful conjugation.
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | N-(Hexacosanoyloxy)succinimide |
| Synonyms | Hexacosanoic acid NHS ester; 1-[(1-Oxohexacosyl)oxy]-2,5-pyrrolidinedione |
| CAS Number | 22102-68-7 |
| Molecular Formula | |
| Molecular Weight | 493.76 g/mol |
| Appearance | White to pale yellow solid/powder |
| Melting Point | 100–102 °C |
| Solubility | Soluble in warm THF, Chloroform ( |
| Reactive Group | NHS Ester (Amine-reactive) |
| Storage | -20°C, Desiccated (Moisture Sensitive) |
Mechanistic Principles
The NHS-Ester Reaction
The core mechanism is a nucleophilic acyl substitution. The primary amine (
The "Hydrophobic Challenge"
While the chemistry is standard, the physics of the reaction is non-trivial.
-
Solubility Mismatch: Most amine-containing biomolecules (peptides, proteins) are hydrophilic, while C26-NHS is lipophilic.
-
Micelle Formation: In aqueous mixtures, VLCFAs tend to aggregate, burying the reactive NHS ester and preventing conjugation.
-
Solution: Reactions must be performed in anhydrous organic solvents (e.g., THF, DMF, DCM) or, for proteins, in mixed-solvent systems with a high percentage of organic co-solvent (though this risks protein denaturation).
Biological Significance of the C26 Tail
The C26 chain is not merely a hydrophobic anchor; it is a structural requirement for specific immune receptors.
-
CD1d Binding: In the context of KRN7000 (
-GalCer), the C26 fatty acid fits precisely into the A' pocket of the CD1d molecule. Shorter chains (C16-C18) alter the binding affinity and the subsequent cytokine profile (Th1 vs. Th2 bias) of iNKT cells.
Visualization: Reaction Pathways
Diagram 1: Chemical Mechanism & Application Workflow
This diagram illustrates the nucleophilic attack mechanism and the specific workflow for synthesizing Ceramide analogs.
Figure 1: Reaction mechanism of N-(Hexacosanoyloxy)succinimide with primary amines and its specific application in converting Phytosphingosine to C26-Ceramide.
Experimental Protocol: Synthesis of C26-Lipidated Peptides/Small Molecules
Context: This protocol is optimized for small molecules (e.g., sphingoid bases, drugs) or hydrophobic peptides. It avoids water to prevent hydrolysis and precipitation.
Materials
-
Reagent: N-(Hexacosanoyloxy)succinimide (stored at -20°C).[2]
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Base: Triethylamine (TEA) or Pyridine (to deprotonate the amine).
-
Atmosphere: Dry Nitrogen or Argon.
Step-by-Step Methodology
-
Preparation of Amine Substrate:
-
Dissolve 1.0 equivalent of the amine-containing substrate (e.g., Phytosphingosine) in anhydrous THF.
-
Note: If solubility is poor, warm the solvent to 40°C or add a small amount of DMF.
-
-
Activation:
-
Add 1.2 to 1.5 equivalents of TEA or Pyridine . This ensures the amine is non-protonated and highly nucleophilic.
-
-
Conjugation Reaction:
-
Dissolve N-(Hexacosanoyloxy)succinimide (1.1 equivalents) in a minimal volume of warm THF (the C26 tail may require warming to ~40-50°C to fully dissolve).
-
Add the NHS-ester solution dropwise to the amine substrate solution under stirring.
-
Critical Control: Maintain the reaction under an inert atmosphere (
) to prevent moisture ingress.
-
-
Incubation:
-
Stir the reaction at 40°C to 50°C for 12–18 hours.
-
Why Heat? Unlike standard NHS reactions (often done at RT or 4°C), C26 coupling benefits from heat to maintain solubility of the reactants and the waxy product.
-
-
Work-up & Purification:
-
Evaporation: Remove the organic solvent under reduced pressure (Rotavap).
-
Wash: Resuspend the residue in DCM and wash with dilute HCl (to remove base) and water (to remove NHS byproduct).
-
Purification: The product will likely be a waxy solid.[2] Recrystallize from Ethanol/Acetone or purify via Silica Gel Chromatography (eluting with
/MeOH).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Reagent Precipitation | Solvent too polar (e.g., water/buffer present). | Switch to anhydrous THF, DCM, or Chloroform. Ensure glassware is dry. |
| Low Conjugation Yield | Hydrolysis of NHS ester. | Use fresh reagent. Ensure solvents are anhydrous.[3] Work under nitrogen.[3][4] |
| Incomplete Dissolution | C26 chain aggregation (Van der Waals forces). | Gently heat the reaction mixture (up to 50°C). Use sonication during dissolution. |
| Product "Gelling" | High concentration of lipidated product. | Dilute the reaction mixture before work-up. Perform warm filtration if necessary. |
References
-
Biosynth. N-(Hexacosanoyloxy)succinimide Product Data. Retrieved from .
-
Santa Cruz Biotechnology. N-(Hexacosanoyloxy)succinimide (CAS 22102-68-7).[5][2][6] Retrieved from .
- Takikawa, H., et al. (1998). Synthesis of alpha-galactosylceramide (KRN7000). Tetrahedron.
-
BldPharm. N-(Hexacosanoyloxy)succinimide Physicochemical Properties. Retrieved from .
-
National Institutes of Health (NIH). Hexacosanoate contents in Japanese common foods. (Context on Hexacosanoic acid biological relevance). Retrieved from .
-
ChemicalBook. N-Succinimidyl 6-maleimidohexanoate and related NHS esters. (Comparative chemistry for long-chain NHS esters). Retrieved from .
